2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide
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Overview
Description
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a cyclooctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine.
Formation of the Pyridazine Ring: The pyridazine ring is often synthesized through cyclization reactions involving hydrazine and diketones.
Coupling Reactions: The benzylpiperidine and pyridazine intermediates are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide involves its interaction with specific molecular targets:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in various biological pathways.
Pathways Involved: The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different biological activities.
Piperidine Derivatives: Various piperidine derivatives share structural similarities and are used in similar applications.
Uniqueness
2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclooctylacetamide is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C26H36N4O2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-cyclooctylacetamide |
InChI |
InChI=1S/C26H36N4O2/c31-25(27-23-11-7-2-1-3-8-12-23)20-30-26(32)14-13-24(28-30)29-17-15-22(16-18-29)19-21-9-5-4-6-10-21/h4-6,9-10,13-14,22-23H,1-3,7-8,11-12,15-20H2,(H,27,31) |
InChI Key |
BGHMUELXUYWZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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